molecular formula C11H14ClF2N B1431755 2-(2,4-Difluorophenyl)piperidine hydrochloride CAS No. 1421602-03-0

2-(2,4-Difluorophenyl)piperidine hydrochloride

Cat. No. B1431755
M. Wt: 233.68 g/mol
InChI Key: BCLOXKKMPTXDGT-UHFFFAOYSA-N
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Description

“2-(2,4-Difluorophenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C11H14ClF2N . It is commonly known as DFPP. It is a powder at room temperature .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-(2,4-Difluorophenyl)piperidine hydrochloride”, has been a topic of interest in the scientific community . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “2-(2,4-Difluorophenyl)piperidine hydrochloride” is 1S/C11H13F2N.ClH/c12-9-1-2-10 (11 (13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H . The molecular weight of this compound is 233.69 g/mol .


Physical And Chemical Properties Analysis

“2-(2,4-Difluorophenyl)piperidine hydrochloride” is a powder at room temperature . It has a melting point of 256-258°C .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Piperidine derivatives, in general, are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are used in the synthesis of various drugs and have been the subject of many scientific studies .

Piperidine derivatives, in general, are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are used in the synthesis of various drugs and have been the subject of many scientific studies .

Safety And Hazards

The safety information for “2-(2,4-Difluorophenyl)piperidine hydrochloride” indicates that it is a substance that requires careful handling. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-(2,4-difluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h4-5,7,11,14H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLOXKKMPTXDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Difluorophenyl)piperidine hydrochloride
Reactant of Route 2
2-(2,4-Difluorophenyl)piperidine hydrochloride
Reactant of Route 3
2-(2,4-Difluorophenyl)piperidine hydrochloride
Reactant of Route 4
2-(2,4-Difluorophenyl)piperidine hydrochloride
Reactant of Route 5
2-(2,4-Difluorophenyl)piperidine hydrochloride
Reactant of Route 6
2-(2,4-Difluorophenyl)piperidine hydrochloride

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